N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the dimethoxyphenyl group and the pyridine ring in its structure makes it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
N-(2,4-dimethoxyphenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .
Mode of Action
Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . It serves as a coenzyme for hundreds of dehydrogenases in redox reactions .
Biochemical Pathways
Nicotinamide is a key player in the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . In this pathway, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD . N-(2,4-dimethoxyphenyl)nicotinamide, being a derivative of nicotinamide, might also be involved in this pathway, but specific studies are needed to confirm this.
Pharmacokinetics
Nicotinamide is known to be absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excreted via the kidneys . The ADME properties of N-(2,4-dimethoxyphenyl)nicotinamide might be similar, but specific studies are needed to confirm this.
Result of Action
Nicotinamide is known to have a neuroprotective effect and can reduce the incidence of non-melanoma skin cancers . It is also involved in cellular energy metabolism and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with pyridine-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
- N-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Uniqueness
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of the dimethoxyphenyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)16-14(17)10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRGJXQFXZQQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.